2,3-Dipalmitoyl-sn-glycerol

Overview

Description

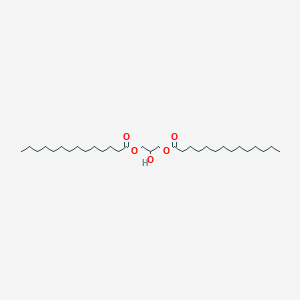

2,3-Dipalmitoyl-sn-glycerol is a significant molecule, primarily studied within the context of its synthesis, molecular structure, chemical reactions, and properties. The molecule is a derivative of glycerol, where two of the hydroxyl groups of glycerol are esterified with palmitic acid, a common fatty acid. This molecule is of interest due to its physical and chemical properties which make it relevant in various scientific and industrial applications, although its direct applications in drug use and dosages or its side effects are beyond the scope of this discussion.

Synthesis Analysis

The synthesis of this compound can be approached through esterification reactions, where glycerol and palmitic acid undergo a reaction in the presence of a catalyst. A notable method involves the lipase-catalyzed synthesis of structured triacylglycerols, including sn-2 palmitate, a closely related molecule, highlighting the enzyme's specificity and efficiency in esterifying specific positions on the glycerol backbone with fatty acids (Wei et al., 2020).

Molecular Structure Analysis

The molecular structure of this compound is characterized by its glycerol backbone and the ester linkage of palmitic acid to the 2nd and 3rd carbon atoms of glycerol. This structural arrangement impacts the molecule's physical and chemical properties, such as melting point, solubility, and interaction with biological membranes.

Chemical Reactions and Properties

Chemical reactions involving this compound may include hydrolysis, where the ester linkages are broken down in the presence of water, yielding glycerol and palmitic acid. The molecule's chemical properties are also influenced by its structure, contributing to its behavior as a nonionic surfactant in certain conditions.

Physical Properties Analysis

The physical properties of this compound, such as its melting point, boiling point, and solubility, are crucial for its applications. These properties are determined by the molecule's molecular structure, particularly the length and saturation of the fatty acid chains and the glycerol backbone's hydrophilic nature.

Chemical Properties Analysis

The chemical properties, including reactivity towards acids, bases, and other chemicals, are essential for understanding this compound's stability and reactivity. Its role as a surfactant, for instance, is a direct consequence of its amphiphilic structure, allowing it to reduce surface and interfacial tension in mixtures.

- Lipase-Catalyzed Synthesis of Sn-2 Palmitate: A Review (Wei et al., 2020).

Scientific Research Applications

Synthesis Methods :

- A study by Virtanen et al. (1980) outlines a method for synthesizing stereochemically pure 2,3-dipalmitoyl-sn-glycerol with a good overall yield, starting from D-mannitol (Virtanen, Brotherus, Renkonen, & Kates, 1980).

Polymorphism and Physical Properties :

- Research by Shannon et al. (1992) explored the polymorphism of 1,2-dipalmitoyl-sn-glycerol using techniques like X-ray diffraction, IR spectroscopy, and differential scanning calorimetry. This study provides insights into the thermal behavior of this compound (Shannon, Fenerty, Hamilton, & Padley, 1992).

- Kodali et al. (1984) synthesized various stereospecific 1,2-dipalmitoyl-sn-glycerols and studied their polymorphic behavior and packing arrangements. This research is vital for understanding the structural properties of these compounds (Kodali, Atkinson, Redgrave, & Small, 1984).

Molecular Structure and Interactions :

- Goto et al. (1992) synthesized 1,2-dipalmitoyl-3-acetyl-sn-glycerol and analyzed its crystal structure, providing insights into the molecular arrangement and interactions within such compounds (Goto, Kodali, Small, Honda, Kozawa, & Uchida, 1992).

Applications in Biochemistry and Molecular Biology :

- A study by Wohlgemuth, Waespe-Šarčević, and Seelig (1980) investigated the structural properties of the phosphoglycerol polar head group in bilayers of 1,2-dipalmitoyl-sn-glycero-3-phosphoglycerol. This research is significant for understanding the molecular dynamics of lipid bilayers, which is crucial in cellular biology (Wohlgemuth, Waespe-Šarčević, & Seelig, 1980).

Analytical Techniques and Chemical Properties :

- Lok (1978) developed a proton magnetic resonance procedure using a chiral shift reagent for the analysis of glycerides, including this compound. This method is important for determining the enantiomeric purity of glycerides, a crucial aspect in the pharmaceutical industry (Lok, 1978).

Future Directions

Research on phospholipids like 2,3-Dipalmitoyl-sn-glycerol is ongoing, with a focus on their use in drug delivery . Understanding the biophysical properties of these compounds at a molecular level can help in the formation and progression of lung disease and provide references for the synthesis of lung surfactants .

Mechanism of Action

Target of Action

2,3-Dipalmitoyl-sn-glycerol (DPPG) is a type of phospholipid that primarily targets lipid membranes . It is a major component of liposomes, which are small unilamellar lipid vesicles . These liposomes are used in various applications such as drug delivery systems and sensors .

Mode of Action

DPPG interacts with its targets by adsorbing onto solid surfaces, which is a crucial step in the development of devices based on liposomes . The liposomes of DPPG are generally adsorbed intact onto the surface . This adsorption is influenced by the electrostatic interactions between the negatively charged lipid liposomes and the outermost, positively charged layer of the surface .

Biochemical Pathways

It has been suggested that dppg may affect membrane structure in model membranes . This could potentially influence various cellular processes, as the structure and integrity of membranes are crucial for cell function.

Pharmacokinetics

It’s known that dppg can be used as a biological material or organic compound for life science-related research .

Result of Action

The primary result of DPPG’s action is the formation of stable liposomes on solid surfaces . These liposomes can remain stable for several hours, making them suitable for various applications such as drug delivery systems and sensors . Additionally, DPPG may influence the structure of lipid membranes, potentially affecting various cellular processes .

Action Environment

The action of DPPG is influenced by environmental factors such as the roughness of the surface onto which the liposomes are adsorbed . Rough surfaces are achieved by preparing polyelectrolyte layer-by-layer films, which act as soft polymer cushions . The roughness of the surface is a variable to be taken into account if one intends to adsorb intact lipid structures .

properties

IUPAC Name |

[(2R)-2-hexadecanoyloxy-3-hydroxypropyl] hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,36H,3-32H2,1-2H3/t33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEJLGIQLPYYGEE-MGBGTMOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@@H](CO)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H68O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the stereochemistry of 2,3-dipalmitoyl-sn-glycerol in biological systems?

A: The stereochemistry of this compound plays a crucial role in its interaction with enzymes like lysosomal phospholipase A1. While this enzyme readily hydrolyzes both sn-1,2 and sn-2,3 isomers of dipalmitoylphosphatidylcholine, the Vmax for the sn-2,3 isomer is slightly lower. [] This suggests that even subtle structural differences can impact enzymatic activity.

Q2: How can 1H-NMR be used to determine the enantiomeric purity of compounds like this compound?

A: A study demonstrated the use of 1H-NMR with a chiral shift reagent, tri(3-heptafluorobutyryl-d-camphorato)praseodymium(III), to determine the enantiomeric purity of glycerides, including this compound. [] By converting the compound into its trimethylsilyl ether derivative, researchers could analyze the enantiomeric ratio based on the induced splitting patterns of the trimethylsilyl group protons.

Q3: Can you explain the application of this compound in synthesizing specific phospholipids?

A: this compound serves as a valuable precursor for synthesizing mixed acid 1-sn-phosphatidylcholines. [] After converting racemic 1,2-dipalmitoyl-sn-glycerol-3-phosphorylcholine to this compound-1-phosphorylcholine via enzymatic hydrolysis, it can be further modified to obtain the desired mixed acid 1-sn-phosphatidylcholines, which are otherwise difficult to synthesize.

Q4: What are the analytical techniques used to study the properties of this compound and related compounds?

A: Beyond 1H-NMR, high-performance liquid chromatography (HPLC) coupled with mass spectrometry proves particularly useful for separating and identifying triacylglycerol enantiomers and positional isomers, including those related to this compound. [] This method allows for analyzing complex mixtures and determining the composition of various fats and oils.

Q5: How does the structure of this compound relate to its mixing characteristics?

A: Research has explored the structures and binary mixing characteristics of enantiomers of 1-oleoyl-2,3-dipalmitoyl-sn-glycerol (S-OPP) and 1,2-dipalmitoyl-3-oleoyl-sn-glycerol (R-PPO). [] While this research focuses on related compounds, it highlights the importance of understanding how specific structural features, such as the position and stereochemistry of fatty acid chains, influence the physical properties of these molecules.

Q6: Can you elaborate on the use of lipases in relation to chiral triglycerides like those related to this compound?

A: Lipases play a crucial role in the synthesis of chiral triglycerides. [] While this research doesn't directly involve this compound, it highlights the potential of enzymatic approaches for synthesizing specific enantiomers of triglycerides, which are valuable tools for various applications in food chemistry and pharmaceutical research.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

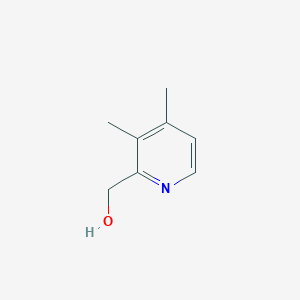

![(1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B53205.png)

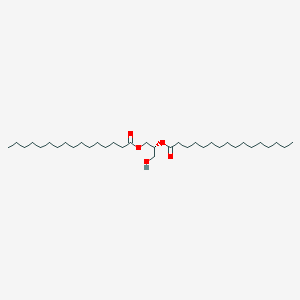

![(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-acetonitrile](/img/structure/B53206.png)

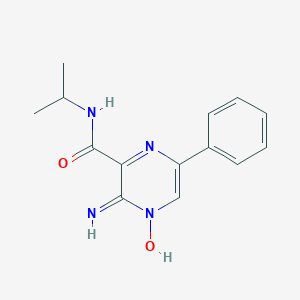

![(2S)-6-Amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid](/img/structure/B53216.png)

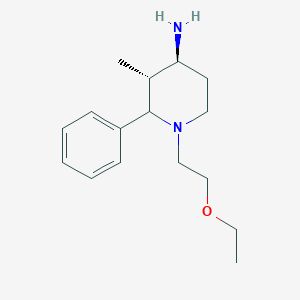

![Imidazo[1,2-a]pyridine-5-thiol](/img/structure/B53219.png)